BenchChemオンラインストアへようこそ!

N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLBENZENESULFONAMIDO)ACETAMIDE

PI3Kdelta inhibition Cellular proliferation assay Sulfonamidoacetamide

N-[4-(4-Methoxypiperidin-1-yl)phenyl]-2-(3-methylbenzenesulfonamido)acetamide is a synthetic sulfonamidoacetamide that incorporates a 4-methoxypiperidine fragment and a 3-methylbenzenesulfonamido group connected via an acetamide linker. The compound has been deposited in BindingDB and ChEMBL as a PI3Kdelta ligand (BDBM50394893; CHEMBL2165502), with reported inhibition of PI3Kdelta-mediated AKT phosphorylation in a cellular context.

Molecular Formula C21H27N3O4S
Molecular Weight 417.52
CAS No. 1797888-97-1
Cat. No. B2642161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLBENZENESULFONAMIDO)ACETAMIDE
CAS1797888-97-1
Molecular FormulaC21H27N3O4S
Molecular Weight417.52
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC
InChIInChI=1S/C21H27N3O4S/c1-16-4-3-5-20(14-16)29(26,27)22-15-21(25)23-17-6-8-18(9-7-17)24-12-10-19(28-2)11-13-24/h3-9,14,19,22H,10-13,15H2,1-2H3,(H,23,25)
InChIKeyIRJQMBRBOFARBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-Methoxypiperidin-1-yl)phenyl]-2-(3-methylbenzenesulfonamido)acetamide (CAS 1797888-97-1): PI3Kdelta-Inhibitor Sulfonamidoacetamide Procurement Profile


N-[4-(4-Methoxypiperidin-1-yl)phenyl]-2-(3-methylbenzenesulfonamido)acetamide is a synthetic sulfonamidoacetamide that incorporates a 4-methoxypiperidine fragment and a 3-methylbenzenesulfonamido group connected via an acetamide linker [1]. The compound has been deposited in BindingDB and ChEMBL as a PI3Kdelta ligand (BDBM50394893; CHEMBL2165502), with reported inhibition of PI3Kdelta-mediated AKT phosphorylation in a cellular context [1]. Its structural architecture – a tertiary aniline coupled through an acetamide bridge to a meta-methylated arylsulfonamide – distinguishes it from both simpler benzenesulfonamides and from the broader sulfonamide inhibitor class. The compound is offered primarily as a research reagent, and its procurement value rests on its precise substitution pattern, which cannot be replicated by off-the-shelf analogs that lack either the 3-methylbenzenesulfonamido motif or the N-phenyl-4-methoxypiperidine substructure.

Why N-[4-(4-Methoxypiperidin-1-yl)phenyl]-2-(3-methylbenzenesulfonamido)acetamide Cannot Be Replaced by Generic Benzenesulfonamides or Simple Piperidine Analogs


The sulfonamidoacetamide chemotype is a privileged scaffold in which the acetamide linker imposes a specific spatial separation between the N-arylpiperidine recognition element and the arylsulfonamide pharmacophore [1]. Removing the acetamide bridge (e.g., in N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide analogs) collapses this distance and alters both the hydrogen-bonding network and the dihedral angle accessible to the sulfonamide, fundamentally changing target engagement geometry . Likewise, replacing the 3-methylbenzenesulfonamido group with an unsubstituted benzenesulfonamide or a methanesulfonamide eliminates the steric and lipophilic contributions of the meta-methyl substituent, which have been shown in related sulfonamidoacetamide series to modulate PI3K isoform selectivity and cellular permeability [2]. Generic substitution therefore risks loss of the specific inhibitory fingerprint observed for this compound, making controlled procurement of the exact CAS 1797888-97-1 entity essential for reproducible pharmacological studies.

Quantitative Evidence for Differentiated Procurement of N-[4-(4-Methoxypiperidin-1-yl)phenyl]-2-(3-methylbenzenesulfonamido)acetamide (CAS 1797888-97-1)


PI3Kdelta Cellular Inhibition: EC50 < 20 nM in C3H10T1/2 Proliferation Assay – Comparison with PIK-93 (IC50 120 nM)

In a C3H10T1/2 mesenchymal stem cell proliferation assay, the target compound exhibited an EC50 of < 20 nM [1]. By cross-study comparison, the pan-PI3K inhibitor PIK-93 shows an IC50 of 120 nM against PI3Kdelta in biochemical format . Although differing assay formats preclude direct numerical ranking, the > 6-fold lower active concentration in a cellular context suggests that the sulfonamidoacetamide scaffold may offer superior cellular target engagement relative to the quinazolinone-based PIK-93 scaffold under the respective conditions. The cellular EC50 also positions this compound within the sub-100 nM potency band that is pragmatically relevant for chemical probe selection.

PI3Kdelta inhibition Cellular proliferation assay Sulfonamidoacetamide

PI3Kdelta-Mediated AKT Phosphorylation Inhibition (IC50 102 nM) in Ri-1 B-Lymphoma Cells – Comparison with PI3Kdelta-Selective Probe CHMFL-PI3KD-317 (IC50 6 nM)

The target compound inhibited human PI3Kdelta-mediated AKT phosphorylation at Ser473 in Ri-1 B-lymphoma cells with an IC50 of 102 nM after 30 min stimulation, measured by electrochemiluminescence assay [1]. In comparison, the highly optimized PI3Kdelta-selective inhibitor CHMFL-PI3KD-317 exhibits an IC50 of 6 nM in biochemical format with 10–1,500-fold selectivity over other Class I PI3K isoforms . The 17-fold potency gap highlights that CAS 1797888-97-1 is a moderately potent, non-optimized starting point rather than a best-in-class inhibitor. However, this intermediate potency may be advantageous for studies requiring partial PI3Kdelta pathway suppression, avoiding the complete ablation of signaling that highly potent probes induce.

AKT phosphorylation B-cell lymphoma PI3Kdelta signaling

Structural Differentiation: Acetamide Linker and 3-Methylbenzenesulfonamido Motif vs. Direct Sulfonamide Analogs – Impact on Binding Conformation

The target compound contains an acetamide (-CH2CONH-) spacer between the N-phenyl-4-methoxypiperidine moiety and the 3-methylbenzenesulfonamido group. In contrast, direct sulfonamide analogs such as 4-(tert-butyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide (CAS 1706011-95-1) and N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide lack this flexible linker, constraining the arylsulfonamide to a more rigid spatial orientation relative to the piperidine-aniline core. In sulfonamidoacetamide series targeting PI3K isoforms, the acetamide linker has been shown to enable a binding pose that inserts the sulfonamide into the affinity pocket while the N-arylpiperidine occupies the solvent-exposed channel, a conformational arrangement not accessible to direct sulfonamide congeners [1]. Although no co-crystal structure exists for CAS 1797888-97-1 specifically, the class-level inference from related PI3Kdelta-sulfonamidoacetamide complexes supports this structural differentiation.

Structure-activity relationship Sulfonamidoacetamide scaffold PI3K inhibitor design

CYP3A4 Time-Dependent Inhibition Liability: IC50 > 10,000 nM – Comparative Advantage Over High-Risk PI3Kdelta Inhibitors

In a time-dependent CYP3A4 inhibition assay using human liver microsomes preincubated for 30 min, the target compound exhibited an IC50 of > 10,000 nM ( > 10 μM) [1]. This value indicates negligible CYP3A4 time-dependent inhibition (TDI) risk. By comparison, many ATP-competitive kinase inhibitors, including several clinical-stage PI3Kdelta inhibitors, have demonstrated TDI IC50 values in the sub-micromolar to low micromolar range, raising concerns about drug-drug interaction liability. For example, the PI3Kdelta inhibitor idelalisib has been associated with CYP3A4-mediated drug interactions in clinical use [2]. While the > 10 μM TDI IC50 of CAS 1797888-97-1 does not guarantee a clean in vivo profile, it provides a quantitative basis for selecting this compound over PI3Kdelta chemotypes with known CYP3A4 TDI risk, particularly in co-dosing experimental paradigms.

CYP3A4 inhibition Drug-drug interaction Metabolic stability

Recommended Research and Procurement Application Scenarios for N-[4-(4-Methoxypiperidin-1-yl)phenyl]-2-(3-methylbenzenesulfonamido)acetamide (CAS 1797888-97-1)


PI3Kdelta-Mediated B-Cell Signaling Studies Requiring Intermediate Pathway Inhibition

The compound's IC50 of 102 nM for PI3Kdelta-dependent AKT phosphorylation in Ri-1 B-lymphoma cells [1] makes it suitable for experimental designs where complete PI3Kdelta blockade is undesirable – for example, when studying graded B-cell receptor signaling responses or when partial inhibition better recapitulates physiological modulation. Researchers should select this compound over ultra-potent inhibitors like CHMFL-PI3KD-317 (IC50 6 nM) when the goal is to titrate rather than ablate PI3Kdelta activity.

Sulfonamidoacetamide Scaffold SAR and Lead Optimization Campaigns

The unique combination of a 4-methoxypiperidine N-phenyl group, acetamide linker, and 3-methylbenzenesulfonamido pharmacophore [1] provides a versatile starting scaffold for structure-activity relationship exploration. Procurement of CAS 1797888-97-1 is warranted when the medicinal chemistry objective is to systematically vary the sulfonamide substitution pattern, the piperidine N-substituent, or the acetamide linker length, using this compound as a reference point against which newly synthesized analogs can be benchmarked.

CYP3A4 Drug-Drug Interaction Profiling in Polypharmacy Experimental Models

With a CYP3A4 time-dependent inhibition IC50 exceeding 10 μM [1], this compound is appropriate for co-incubation studies where minimal CYP-mediated metabolic interference is critical – for example, when testing PI3Kdelta inhibition in hepatocyte co-culture models alongside CYP3A4 substrate drugs. This application distinguishes CAS 1797888-97-1 from PI3Kdelta inhibitors with sub-micromolar CYP3A4 TDI that would confound such experiments.

Chemical Biology Tool for PI3Kdelta Cellular Proliferation Assays in Mesenchymal Lineages

The EC50 of < 20 nM in C3H10T1/2 mesenchymal stem cell proliferation [1] supports the use of this compound as a chemical biology probe in non-lymphoid PI3Kdelta functional studies, expanding the target's relevance beyond B-cell malignancies. Procurement is recommended for laboratories investigating PI3Kdelta's role in stromal or mesenchymal cell biology, where alternative PI3Kdelta inhibitors have been predominantly characterized in hematopoietic lineages only.

Quote Request

Request a Quote for N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLBENZENESULFONAMIDO)ACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.